Cas no 4476-25-9 (1-Butanone,1-phenyl-4-(1-piperidinyl)-)

1-Butanone,1-phenyl-4-(1-piperidinyl)- structure
4476-25-9 structure
Product Name:1-Butanone,1-phenyl-4-(1-piperidinyl)-
CAS No:4476-25-9
MF:C15H21NO
MW:231.333344221115
CID:329735
PubChem ID:20554
Update Time:2025-04-19

1-Butanone,1-phenyl-4-(1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone,1-phenyl-4-(1-piperidinyl)-
    • 1-phenyl-4-(1-piperidyl)butan-1-one
    • 1-phenyl-4-piperidin-1-ylbutan-1-one
    • BRN 0167020
    • AKOS009057804
    • 5-20-02-00354 (Beilstein Handbook Reference)
    • DTXSID20196297
    • SCHEMBL7645836
    • 1-Butanone, 1-phenyl-4-(1-piperidinyl)-
    • BUTYROPHENONE, 4-PIPERIDINO-
    • 4-Piperidinobutyrophenone
    • 4476-25-9
    • 3'-(1-Piperidyl)butyrophenone
    • WLTFPYVGECWXFO-UHFFFAOYSA-N
    • 1-Butanone, 1-phenyl-4-(1-piperidinyl)- (9CI)
    • 1-phenyl-4-(1-piperidinyl)butan-1-one
    • Inchi: 1S/C15H21NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9H,2,5-7,10-13H2
    • InChI Key: WLTFPYVGECWXFO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CCCN1CCCCC1

Computed Properties

  • Exact Mass: 231.16243
  • Monoisotopic Mass: 231.162314
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.8
  • Topological Polar Surface Area: 20.3

Experimental Properties

  • Density: 1.016
  • Boiling Point: 362.8°Cat760mmHg
  • Flash Point: 132.6°C
  • Refractive Index: 1.529
  • PSA: 20.31

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